molecular formula C13H20ClNO3 B1376133 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol CAS No. 83847-89-6

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Cat. No. B1376133
CAS RN: 83847-89-6
M. Wt: 273.75 g/mol
InChI Key: GVQGQLZSAFQSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves processes like atom transfer radical polymerization of 2-(tert-butylamino)ethyl methacrylate and the use of 2-(tert-butylamino)ethanol in the synthesis of other compounds .


Chemical Reactions Analysis

The chemical reactions involving related compounds like 2-(tert-butylamino)ethyl methacrylate and 2-(tert-butylamino)ethanol have been studied. For instance, the reaction mechanisms between these compounds and CO2 were investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” have been documented. For instance, “2-(tert-butylamino)ethyl methacrylate” has a molecular weight of 185.26 g/mol and is a combustible liquid . “4-[2-(tert-butylamino)ethyl]phenol” has a molecular weight of 193.28 g/mol .

Scientific Research Applications

Catalytic Applications in Synthesis

Butylated hydroxy anisoles, derivatives of 4-methoxyphenol, are valuable food antioxidants produced through alkylation. Studies like the one by Yadav & Rahuman (2003) demonstrate the efficacy of solid acids in synthesizing these compounds, emphasizing their potential in less polluting, efficient production processes.

Pharmaceutical Agent Degradation

In environmental applications, compounds like salbutamol (which includes a tert-butylamino group) undergo photocatalytic degradation under simulated solar irradiation using titanium dioxide. This process, detailed in the study by Sakkas et al. (2007), is crucial for assessing drug decomposition, identifying intermediate compounds, and evaluating mineralization and toxicity.

Antioxidant and Anti-inflammatory Properties

Research into the ortho dimer of butylated hydroxyanisole, a compound related to 4-methoxyphenol, has shown potential anti-inflammatory effects. Studies like Murakami et al. (2006) highlight its effectiveness in inhibiting inflammatory reactions and gene expression in macrophages.

Complex Formation and Chemical Reactions

The chemical structure of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol allows it to form complexes with metals, contributing to various chemical reactions. For instance, Orio et al. (2010) explore spin interactions in zinc complexes of Schiff and Mannich bases, which include derivatives of 4-methoxyphenol.

Photocatalytic Applications

Compounds with tert-butylamino groups, similar to this compound, are used in photocatalytic applications. Research like that by V. Sakkas et al. (2007) demonstrates the degradation of pharmaceutical agents in aqueous titanium dioxide suspensions under simulated solar irradiation.

Biochemical Research

The biochemical properties of this compound and its derivatives are also being studied. For example, M. Ratnikov et al. (2011) researched dirhodium-catalyzed phenol and aniline oxidations, which are crucial for understanding the biochemical reactions and interactions in various environments.

Safety and Hazards

The safety data sheets for related compounds like “2-(tert-butylamino)ethyl methacrylate” and “4-[2-(tert-butylamino)ethyl]phenol” provide information on their hazards. For example, “2-(tert-butylamino)ethyl methacrylate” is classified as a combustible liquid and can cause severe skin burns and eye damage . “4-[2-(tert-butylamino)ethyl]phenol” is also classified as a highly flammable liquid and vapor .

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-10(17)8-5-6-9(16)12(18-4)11(8)14/h5-6,10,15-17H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQGQLZSAFQSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C(=C(C=C1)O)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Reactant of Route 2
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Reactant of Route 4
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Reactant of Route 5
Reactant of Route 5
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol
Reactant of Route 6
4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.